5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one
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Overview
Description
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one is an organic compound with the molecular formula C11H18O2S. It is a cyclic ketone with a hydroxy group and an ethylsulfanyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one involves several steps. One common method is the conversion of the acyclic keto group of 5-[2-(ethylsulfanyl)propyl]-3-hydroxy-2-propionylcyclohex-2-en-1-one to the corresponding oxime, followed by O-alkylation of the oxime by an (E)-3-chloroallyl group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the conversion and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of acetyl-CoA carboxylase (EC 6.4.1.2), interfering with the enzyme’s activity and disrupting fatty acid biosynthesis . This inhibition leads to the suppression of growth in target organisms, such as weeds in agricultural settings.
Comparison with Similar Compounds
Similar Compounds
Clethodim: An oxime O-ether with similar structural features and herbicidal properties.
Sethoxydim: Another herbicide with a similar mechanism of action, targeting acetyl-CoA carboxylase.
Feproxydim: A cyclohexanedione oxime herbicide with comparable applications.
Uniqueness
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and ethylsulfanyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
91533-75-4 |
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Molecular Formula |
C11H18O2S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2S/c1-3-14-8(2)4-9-5-10(12)7-11(13)6-9/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
AXCBYVDKXMPTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)CC1CC(=CC(=O)C1)O |
Origin of Product |
United States |
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